Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside
Brand Name:
Vulcanchem
CAS No.:
83916-89-6
VCID:
VC0015822
InChI:
InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25-,26+,27+,28?/m0/s1
SMILES:
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C₂₈H₃₂O₅
Molecular Weight:
448.55
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside
CAS No.: 83916-89-6
Cat. No.: VC0015822
Molecular Formula: C₂₈H₃₂O₅
Molecular Weight: 448.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83916-89-6 |
|---|---|
| Molecular Formula | C₂₈H₃₂O₅ |
| Molecular Weight | 448.55 |
| IUPAC Name | (3R,4R,5S,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
| Standard InChI | InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25-,26+,27+,28?/m0/s1 |
| SMILES | CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator